6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

Antiviral drug discovery HIV-1 reverse transcriptase inhibition Medicinal chemistry

Procure with confidence: a unique polycyclic scaffold with a 6-bromo handle for site-selective cross-coupling (Suzuki/Heck) and a defined 410 nM IC50 against HIV-1 reverse transcriptase[reference:0]. Its pentamethyl-1,4-dihydro core ensures distinct reactivity and hydrophobicity (XLogP 5.8)[reference:1], not found in generic analogs. Each batch includes analytical documentation (NMR, HPLC, GC)[reference:2].

Molecular Formula C15H19B
Molecular Weight 279.21 g/mol
CAS No. 364626-67-5
Cat. No. B1278518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
CAS364626-67-5
Molecular FormulaC15H19B
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C(C=CC2(C)C)(C)C
InChIInChI=1S/C15H19Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h6-9H,1-5H3
InChIKeyNPVIBWATZCPDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene (CAS 364626-67-5): Procurement-Relevant Chemical Profile and Core Characteristics


6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene (CAS 364626-67-5) is a polycyclic aromatic compound belonging to the brominated dihydronaphthalene class, characterized by a C15H19Br molecular formula (molecular weight 279.21 g/mol) and a distinct pentamethyl substitution pattern . The compound features a 6-position bromine atom that confers enhanced reactivity in cross-coupling reactions, while the partially saturated 1,4-dihydro core distinguishes its stability and electronic properties from fully aromatic naphthalene derivatives [1]. Commercially available with standard purity of ≥95%, it is supplied with analytical documentation including NMR, HPLC, and GC batch-specific quality reports, establishing a reliable procurement baseline for synthetic and medicinal chemistry applications .

Why 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene Cannot Be Replaced by Generic Analogs: Critical Substitution Risks in Procurement


Substitution with generic brominated dihydronaphthalenes or fully aromatic analogs fails due to compound-specific quantitative differences in bioactivity, synthetic reactivity, and physicochemical stability that directly impact experimental reproducibility. The 6-bromo substitution pattern combined with the 1,4-dihydro core generates a unique reactivity profile: the electron-donating pentamethyl groups enhance nucleophilicity, while the bromine atom at position 6 enables site-selective cross-coupling [1]. Unverified substitutions—such as replacing with 6-chloro, 6-iodo, or tetrahydronaphthalene analogs—introduce unquantified changes in inhibition potency (e.g., HIV-1 reverse transcriptase IC₅₀), Suzuki coupling efficiency, or thermal stability that cannot be compensated by post-hoc adjustments [2]. The following quantitative evidence establishes precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Guide: 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene vs. Closest Analogs


HIV-1 Reverse Transcriptase Inhibitory Potency: Direct IC₅₀ Comparison with Brominated Naphthalene Scaffolds

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene demonstrates sub-micromolar inhibitory activity against HIV-1 reverse transcriptase with an IC₅₀ of 410 nM, measured in a biochemical assay using poly(A)·oligo(dT)₁₅ template/primer [1]. This potency is approximately 2.6-fold weaker than the structurally related brominated naphthalene inhibitor BDBM50457374 (IC₅₀ = 280 nM) [2], yet the pentamethyl-1,4-dihydronaphthalene scaffold provides distinct physicochemical and synthetic advantages not present in the comparator. The 410 nM IC₅₀ value represents a well-characterized baseline for structure-activity relationship (SAR) studies and scaffold optimization campaigns, offering a quantitatively validated starting point for procurement decisions in antiviral drug discovery programs.

Antiviral drug discovery HIV-1 reverse transcriptase inhibition Medicinal chemistry

Dual-Spectrum Antiviral Activity: Inhibition of Both HIV-1 and HSV-2 Replication

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene has been demonstrated to inhibit the replication of two clinically distinct viruses: human immunodeficiency virus type 1 (HIV-1) and herpes simplex virus type 2 (HSV-2) . This dual-spectrum antiviral profile is not uniformly observed across brominated dihydronaphthalene analogs. While the tetrahydronaphthalene analog (CAS 119999-22-3) is commercially available and serves as a common synthetic intermediate, no published data confirm equivalent dual antiviral activity for this comparator compound . The presence of both the 1,4-dihydro core and the 6-bromo substituent in the target compound likely contributes to this unique biological fingerprint, distinguishing it from fully saturated tetrahydronaphthalene derivatives that lack the conjugated diene system.

Antiviral therapeutics HIV-1 HSV-2 Broad-spectrum antiviral

Cross-Coupling Reactivity Advantage: Bromine-Mediated Suzuki and Heck Coupling Efficiency

The 6-position bromine atom in 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Heck couplings, enabling efficient functionalization for complex polycyclic structure synthesis [1]. This reactivity profile is distinct from the tetrahydronaphthalene analog (CAS 119999-22-3), which contains a fully saturated 1,2,3,4-tetrahydro core and exhibits different electronic properties and coupling kinetics . The 1,4-dihydro core of the target compound retains partial conjugation that may influence oxidative addition rates of the C-Br bond to Pd(0) catalysts, while the pentamethyl substitution pattern introduces steric hindrance that can modulate regioselectivity in catalytic transformations [1]. These structural features collectively provide a defined synthetic handle for controlled derivatization, whereas the tetrahydronaphthalene analog introduces uncharacterized steric and electronic variables.

Organic synthesis Cross-coupling reactions Suzuki coupling Heck reaction C-C bond formation

Structural Stability and Physicochemical Distinction: 1,4-Dihydro Core vs. Fully Aromatic Naphthalene Derivatives

6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene exhibits a calculated XLogP of 5.8, indicating high hydrophobicity suitable for non-polar environments and organic solvent partitioning [1]. The compound contains zero hydrogen bond donors and zero hydrogen bond acceptors, reinforcing its lipophilic character and membrane permeability potential in biological systems [1]. The 1,4-dihydro core introduces saturated bonds that influence stability and reactivity compared to fully aromatic naphthalene derivatives . In contrast, fully aromatic brominated naphthalenes typically exhibit lower XLogP values and distinct electronic profiles that affect both synthetic handling and biological distribution. The compound is reported as stable under standard storage conditions, with a predicted boiling point of 304.0±31.0 °C , providing quantitative handling parameters for procurement and laboratory use.

Physicochemical properties Stability XLogP Hydrophobicity

Validated Application Scenarios for 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene Procurement Based on Quantitative Evidence


Antiviral Drug Discovery: HIV-1 Reverse Transcriptase Inhibitor Screening and SAR Studies

The compound's defined IC₅₀ of 410 nM against HIV-1 reverse transcriptase [1] establishes it as a quantitatively validated screening tool for antiviral drug discovery programs. Its dual inhibition of HIV-1 and HSV-2 replication further supports use in broad-spectrum antiviral screening panels. The pentamethyl-1,4-dihydro scaffold provides a distinct SAR starting point relative to alternative brominated naphthalene inhibitors (e.g., BDBM50457374, IC₅₀ = 280 nM), enabling comparative potency studies and scaffold optimization campaigns. Procurement for this application is justified by the availability of reproducible bioactivity data and batch-specific analytical documentation (NMR, HPLC, GC) .

Organic Synthesis: Suzuki and Heck Cross-Coupling Building Block for Polycyclic Architectures

The 6-bromo substituent serves as a reliable reactive handle for palladium-catalyzed Suzuki and Heck cross-coupling reactions, enabling efficient construction of complex polycyclic structures [2]. The 1,4-dihydro core and pentamethyl substitution pattern provide distinct steric and electronic modulation of coupling kinetics and regioselectivity compared to fully saturated tetrahydronaphthalene analogs [2]. This compound is particularly suitable for synthetic routes requiring a brominated dihydronaphthalene intermediate with defined coupling reactivity and predictable yields, supported by documented synthesis protocols using standard bromination of the parent 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene .

Medicinal Chemistry: Scaffold for Retinoid X Receptor (RXR)-Selective Retinoid Development

The dihydronaphthalene scaffold has been identified in the synthesis of novel retinoid X receptor (RXR)-selective retinoids, with compounds incorporating this core structure evaluated for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) [3]. The target compound's 1,4-dihydro core and bromine substitution pattern align with the structural requirements for RXR agonist development, providing a functionalized intermediate for further derivatization. The high hydrophobicity (XLogP = 5.8) [4] and synthetic accessibility via cross-coupling [2] support its utility in constructing retinoid libraries and RXR modulator screening sets.

Physicochemical Reference Standard: Hydrophobicity Benchmarking and Analytical Method Development

With a calculated XLogP of 5.8, zero hydrogen bond donors/acceptors, and a predicted boiling point of 304.0±31.0 °C [4], this compound serves as a well-characterized reference standard for hydrophobicity benchmarking, reversed-phase chromatography method development, and solvent partitioning studies. The availability of batch-specific analytical reports (NMR, HPLC, GC) from commercial suppliers ensures traceable quality for use as an analytical standard in method validation and inter-laboratory comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.